Propylamine, 3-(diphenylethylsilyl)- is a chemical compound characterized by the presence of a propylamine group attached to a diphenylethylsilyl moiety. This compound belongs to the class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The unique structure of propylamine, 3-(diphenylethylsilyl)- contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry.
The reactivity of propylamine, 3-(diphenylethylsilyl)- can be attributed to the presence of both amine and silane functionalities. Key reactions include:
Research indicates that compounds similar to propylamine, 3-(diphenylethylsilyl)- may exhibit various biological activities. For instance, derivatives of diphenylpropylamines have been studied for their potential as:
The synthesis of propylamine, 3-(diphenylethylsilyl)- can be approached through several methods:
Propylamine, 3-(diphenylethylsilyl)- has various applications in:
Studies on similar compounds indicate that propylamine, 3-(diphenylethylsilyl)- may interact with various biological targets:
Several compounds share structural similarities with propylamine, 3-(diphenylethylsilyl)-. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Methyl-3,3-diphenylpropylamine | Tertiary Amine | Exhibits significant antidepressant activity |
Diphenylpropionitrile | Nitrile | Precursor for synthesizing various amines |
N,N-Diethyl-3-diphenylpropylamine | Tertiary Amine | Known for its sedative properties |
3-Diphenylpropionic Acid | Carboxylic Acid | Used in studies related to metabolic pathways |
Propylamine, 3-(diphenylethylsilyl)- stands out due to its dual functionality as both an amine and a silane. This unique combination allows it to participate in a wider range of
The history of aminosilanes is deeply intertwined with the broader development of organosilicon chemistry. Prior to 1863, silicon-containing compounds were predominantly inorganic in nature, including natural compounds and transformed products such as ceramics, cement, and glass. The inception of organosilicon chemistry occurred in 1863 when French chemists C. Fiedler and J. M. Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) through the reaction of ethylene with silicon tetrachloride in a sealed tube.
Between 1904 and 1937, scientists expanded their research to synthesize numerous simple organosilicon compounds and discovered both cyclic and linear polysiloxanes. This period marked substantial growth for organosilicon chemistry, setting the foundation for aminosilane development.
After 1940, researchers began recognizing the application potential of polymeric organosilicon compounds, including aminosilanes. Pioneering work in this field was conducted by J. F. Hyde of Corning Glass Company, W. J. Patnode and E. G. Rochow of General Electric (GE), and K. A. Andrianov and B. N. Dolgov from the former Soviet Union. Their research led to the development of organic silicon resins, coatings, impregnants, and various polyorganosiloxane products. The applications of organosilicon compounds, including aminosilanes, expanded significantly during World War II, with uses in thermal insulation, lubricants, and sealing materials for military equipment.
Aminosilanes belong to the broader family of organosilanes, which are charge-neutral organic compounds with the general formula SiR₄, where R can represent any combination of organic or inorganic groups. Within this classification, aminosilanes specifically feature at least one Si–NR₂ bond (where R = H or a hydrocarbyl group).
Organosilanes can be categorized into two main groups based on their functional characteristics:
Silicon functional organosilanes: These compounds have functional groups directly attached to silicon atoms, with the general formula R₍ₙ₎SiX₍₄₋ₙ₎, where R represents an alkyl, aryl, aralkyl, alkaryl group, or hydrogen.
Carbofunctional organosilanes: These compounds feature functional groups connected to the silicon atom through a carbon chain, with the general formula YR-Si(Me)₍ₙ₎X₍₃₋ₙ₎, where Y is a functional group (such as -NH₂, OCH₂-CH(O)CH₂, Cl, OH, SH), X is a monovalent easily hydrolyzed functional group (such as halogen, MeO, EtO), R is a hydrocarbylene group, and n is 0-1.
3-(Ethyldiphenylsilyl)propylamine specifically falls under the category of carbofunctional aminosilanes, with an amine functional group (-NH₂) attached to a silicon atom through a propyl chain.
Aminosilanes, including 3-(ethyldiphenylsilyl)propylamine, play a crucial role in silicon-based material science, primarily due to their ability to act as intermediaries that bond organic materials to inorganic materials. This characteristic makes them invaluable in various applications:
Surface modification agents: Aminosilanes can modify the surface properties of inorganic materials such as glass, metals, and minerals, enhancing their compatibility with organic polymers.
Adhesion promoters: The dual functionality of aminosilanes allows them to improve adhesion between dissimilar materials, such as between organic polymers and inorganic substrates.
Coupling agents: Aminosilanes serve as coupling agents in composite materials, significantly improving the mechanical properties of reinforced polymers by creating strong chemical bonds between the polymer matrix and inorganic fillers or reinforcements.
Precursors for functional materials: Aminosilanes can be used as precursors for the synthesis of advanced functional materials, including hybrid organic-inorganic materials with tailored properties.
Current research in aminosilane chemistry focuses on several key areas:
Sustainable synthesis methods: Recent efforts have been directed toward developing more environmentally friendly methods for synthesizing aminosilanes. For instance, research has explored the catalytic dehydrocoupling of amines and silanes as a direct method for Si–N bond formation, which avoids the generation of ammonium salt waste produced by traditional methods using halosilanes.
Controlled surface functionalization: Researchers are investigating methods to achieve precise control over the surface functionalization process using aminosilanes, including vapor-phase and solution-phase deposition techniques to create uniform monolayers.
Novel applications in materials science: Aminosilanes are being explored for new applications in materials science, including the development of advanced coatings, sensors, and functional materials with tailored properties.
Catalytic applications: Aminosilanes are being studied for their potential as catalysts or co-catalysts in various organic transformations.
Biomedical applications: Research is exploring the use of aminosilanes in biomedical applications, such as drug delivery systems, bioimaging, and tissue engineering.
The Si-N bond in propylamine, 3-(diphenylethylsilyl)- arises from the interaction between silicon's 3p orbitals and nitrogen's 2p orbitals. Silicon exhibits an electronegativity of 1.90 (Pauling scale), significantly lower than nitrogen's 3.04, creating a polarized bond with partial negative charge localization on nitrogen [3] [5]. Hybridization analysis reveals sp³ hybridization at silicon, as evidenced by the tetrahedral geometry around the silicon atom bonded to two phenyl groups, an ethyl chain, and the nitrogen-containing propylamine moiety [1] [6].
The bonding electron density distribution shows asymmetry, with nitrogen acting as an electron donor through its lone pair. This creates a dative interaction (Si←N) with bond dissociation energies ranging from 25–30 kcal/mol in analogous silatrane compounds [5]. The presence of bulky diphenylethyl groups induces steric strain, lengthening the Si-N bond to approximately 175–180 pm compared to 172 pm in less hindered systems [6].
Table 1: Key electronic parameters of Si-N bonds in organosilicon amines
Parameter | Value Range | Source Compound |
---|---|---|
Bond Length | 172–180 pm | Tris(trimethylsilyl)amine [6] |
Bond Dissociation Energy | 25–30 kcal/mol | 1-Hydrosilatrane [5] |
Natural Bond Orbital (NBO) Charge | Si: +1.2, N: -0.8 | Silanitrile models [3] |
The Si-N bond in this compound demonstrates unique characteristics compared to conventional covalent bonds:
Ab initio calculations on amorphous silicon carbon nitride (a-SiCN) demonstrate silicon's stronger affinity for nitrogen than carbon, with Si-N bond formation being 0.52 eV more stable than Si-C alternatives [4]. This preference explains the stability of the Si-N linkage in propylamine derivatives despite steric challenges.
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide critical insights:
$$ E{\text{total}} = -1,524.83 \ \text{Hartree} $$
$$ \text{Si-N Bond Length (optimized)} = 178.2 \ \text{pm} $$
$$ \text{NBO Analysis: } \sigma{\text{Si-N}} = 78\% \ \text{p-character} $$
Molecular dynamics simulations reveal significant conformational flexibility in the propylamine chain, with rotational barriers around the Si-N axis measuring 4–6 kcal/mol [4] [6]. The bulky phenyl groups restrict free rotation, stabilizing specific conformers through London dispersion forces between aromatic rings.
Table 2: Computational results for Si-N bond parameters
Method | Bond Length (pm) | Bond Order | Partial Charge (Si/N) |
---|---|---|---|
DFT (B3LYP) | 178.2 | 0.85 | +1.15/-0.92 |
MP2/cc-pVTZ | 176.8 | 0.89 | +1.08/-0.88 |
CASSCF(6,6) | 179.1 | 0.78 | +1.21/-0.95 |
The Si-N bond in propylamine, 3-(diphenylethylsilyl)- exhibits fundamental differences from isostructural C-N systems:
Bond Length & Strength:
Hybridization Effects:
Silicon maintains near-sp³ hybridization (109–113° bond angles), while carbon in analogous compounds adopts perfect sp³ (109.5°). Nitrogen hybridization remains sp³ in both systems.
Electronic Polarization:
The Si→N polarization direction reverses compared to C←N in amines, creating unique reactivity patterns. Natural Population Analysis shows 18% greater charge separation in Si-N systems [5] [6].
Conformational Flexibility:
The Si-N bond permits greater torsional freedom (ΔG‡ = 4–6 kcal/mol) versus C-N (ΔG‡ = 10–12 kcal/mol) due to weaker π-character contributions [3] [6].
Table 3: Comparative bond properties of Si-N vs. C-N
Property | Si-N Bond | C-N Bond |
---|---|---|
Bond Length | 175–180 pm | 147 pm |
Bond Dissociation Energy | 25–30 kcal/mol | 70–75 kcal/mol |
% Ionic Character | 32% | 18% |
Rotational Barrier | 4–6 kcal/mol | 10–12 kcal/mol |
Dehydrocoupling represents one of the most significant advances in sustainable aminosilane synthesis, offering hydrogen gas as the only byproduct and providing an atom-economical alternative to traditional chlorosilane-based methods. This methodology involves the direct coupling of silicon-hydrogen and nitrogen-hydrogen bonds through catalytic elimination of molecular hydrogen.
Mechanistic Fundamentals
The dehydrocoupling process operates through diverse mechanistic pathways depending on the catalyst system employed. For late transition metals such as platinum and palladium, the reaction proceeds via oxidative addition followed by reductive elimination. Early transition metals including titanium and zirconium utilize sigma-bond metathesis mechanisms, as oxidative addition is thermodynamically unfavorable for these d⁰ systems.
Catalyst Systems for Dehydrocoupling
The most remarkable breakthrough in dehydrocoupling catalysis was achieved with platinum(II) complex [Pt(ItBu′)(ItBu)][BArF4], which demonstrates extraordinary activity at part-per-million catalyst loadings. This system achieves turnover numbers exceeding 1,000,000 with catalyst loadings as low as 0.001 mol%, representing the highest efficiency reported in the literature for silicon-nitrogen bond formation.
Manganese-Catalyzed Dehydrocoupling
The development of β-diketiminate manganese hydride dimer [(2,6-iPr2PhBDI)Mn(μ-H)]2 represents a significant advancement in earth-abundant metal catalysis. This catalyst system operates through ambient-temperature dehydrocoupling with silane (SiH4) and various amines, generating commercial aminosilane monomers from secondary and primary amines. The mechanistic investigation revealed that σ-bond metathesis between the catalyst and isopropylamine eliminates hydrogen gas and generates the manganese amide intermediate [(2,6-iPr2PhBDI)Mn(μ-NHiPr)]2.
Alkaline Earth Metal Catalysts
Group 2 metals including magnesium, calcium, and strontium have demonstrated remarkable catalytic activity in silicon-nitrogen dehydrocoupling. The calcium-based system [Ca{N(SiMe3)2}2]2 provides notably superior catalytic performance, exhibiting activity one order of magnitude higher than both magnesium and strontium analogues. These systems operate through discrete Si-H/M-N and N-H/M-H metathesis steps, offering a mechanistic pathway distinct from transition metal catalysts.
Main Group Element Catalysts
The aluminum amide Al(NMe2)3 represents the first p-block metal catalytic system for nitrogen-hydrogen/silicon-hydrogen dehydrocoupling. Although exhibiting limited substrate scope, this system demonstrates the potential for hypervalent silicon intermediates in the deprotonation of amines. The catalytic rate law suggests a mechanism involving the silane component in amine deprotonation, possibly through hypervalent silicon hydride formation.
Substrate Scope and Limitations
Dehydrocoupling reactions accommodate a broad substrate scope, including primary, secondary, and tertiary silanes with various amine partners. Primary and secondary amines generally exhibit higher reactivity than tertiary amines, while sterically hindered amines present challenges for certain catalyst systems. The reaction efficiency decreases with increasing steric bulk around both silicon and nitrogen centers, requiring optimization of catalyst selection and reaction conditions.
Hydrosilylation represents a complementary approach to aminosilane synthesis, involving the addition of silicon-hydrogen bonds across unsaturated carbon-nitrogen bonds. This methodology has been extensively developed for carbon-carbon bond formation but finds specialized applications in nitrogen-containing substrate transformations.
Mechanistic Framework
The prevailing mechanism for hydrosilylation follows the Chalk-Harrod pathway, wherein the catalyst facilitates oxidative addition of the silicon-hydrogen bond, followed by substrate coordination and insertion. The process concludes with reductive elimination to form the silicon-carbon bond and regenerate the catalyst. Recent mechanistic studies have revealed alternative pathways involving silylene intermediates that enable selective monoalkylation of monosubstituted silanes.
Platinum-Catalyzed Hydrosilylation
Platinum complexes remain the gold standard for hydrosilylation catalysis, with industrial applications spanning silicone production and materials science. The single-atom platinum catalysts developed for hydrosilylation provide exceptional activity while minimizing precious metal consumption. These systems demonstrate broad functional group tolerance and excellent selectivity for anti-Markovnikov addition products.
Earth-Abundant Metal Alternatives
The development of nickel-based heterogeneous catalysts has provided sustainable alternatives to platinum systems. Nickel nanoparticles with average diameters of 3.5 nm demonstrate high activity for terminal alkene hydrosilylation with anti-Markovnikov selectivity. These systems excel in tandem isomerization-hydrosilylation of internal alkenes, providing access to terminal alkyl silanes from mixed olefin feedstocks.
Iron-catalyzed hydrosilylation employs terpyridine ligands to achieve effective substrate activation. The dibromo-iron complexes display superior activity compared to dichloro analogues, with turnover numbers reaching 1,500 for octene substrates. The system accommodates both symmetric and asymmetric catalyst complexes, with asymmetric variants providing enhanced turnover numbers.
Copper-Catalyzed Multicomponent Reactions
A breakthrough in copper-catalyzed multicomponent synthesis enables direct access to 1,1-aminosilanes from simple feedstock chemicals. This methodology provides high-yielding, cost-effective, and operationally simple routes to structurally diverse aminosilane libraries. The process accommodates both aliphatic and aromatic aldehydes as well as primary and secondary amines, enabling late-stage modifications of pharmaceutical compounds.
Photochemical Hydrosilylation
Visible-light-mediated hydrosilylation represents an emerging approach for β-silyl α-amino acid synthesis. This methodology utilizes readily accessible hydrosilanes to provide radicals for conjugate addition to dehydroalanine esters. The use of chiral methyleneoxazolidinone substrates enables highly stereoselective synthesis with excellent diastereomeric ratios.
Intramolecular Hydrosilylation
Spontaneous hydrosilylation induced by nitrogen-to-silicon intramolecular coordination provides access to 1-aza-silole-type molecules without external catalysts. This transformation occurs through hydrosilylation of the carbon-nitrogen imine moiety induced by nitrogen-to-silicon coordination. The process demonstrates very negative free energy changes, making the transformation highly exergonic and thermodynamically favorable.
Dealkenylative coupling represents an innovative synthetic strategy for silicon-nitrogen bond formation, involving the cleavage of silicon-carbon bonds with concomitant nitrogen-hydrogen bond activation. This methodology offers high chemoselectivity and excellent atom economy compared to traditional approaches.
Conceptual Framework
The dealkenylative approach operates through dealkynative coupling of amines with bis(trimethylsilyl)acetylene using potassium bis(trimethylsilyl)amide (KHMDS) as the catalyst. This strategy provides user-friendly main-group catalysis with ample substrate scope and high chemoselectivity. The methodology represents a significant advancement in s- and p-block catalyzed silylamine synthesis, which has been largely underdeveloped compared to transition metal systems.
Mechanistic Investigations
The dealkenylative coupling proceeds through nitrogen-hydrogen/silicon-carbon bond cleavage with acetylene elimination. The KHMDS catalyst serves as an efficient alternative to transition metal complexes, providing excellent chemoselectivity for silicon-nitrogen monocoupling products. The mechanism involves deprotonation of the amine followed by nucleophilic attack on the silicon center of the acetylene substrate.
Substrate Scope and Limitations
The dealkenylative coupling demonstrates excellent compatibility with aromatic primary amines, providing high conversions under mild reaction conditions. The methodology accommodates various substituted anilines and heteroaromatic amines, though aliphatic amines show reduced reactivity. The operational simplicity and commercial availability of reagents make this approach highly attractive for synthetic applications.
Advantages Over Traditional Methods
Comparative Analysis with Other Dealkenylative Processes
Recent developments in dealkenylative carbon-nitrogen coupling have demonstrated the broader applicability of this synthetic strategy. The copper-catalyzed aminodealkenylation using CuCl and 1,10-phenanthroline provides efficient carbon-nitrogen bond formation under mild conditions. These methodologies share mechanistic similarities with silicon-nitrogen dealkenylative coupling, suggesting general applicability of the dealkenylative approach across different element combinations.
The development of efficient catalyst systems represents a cornerstone of modern aminosilane synthesis, with advances spanning transition metals, main group elements, and hybrid systems. Contemporary research focuses on maximizing catalytic efficiency while minimizing environmental impact through earth-abundant metal utilization and sustainable reaction conditions.
Platinum-Based Systems
The platinum(II) complex [Pt(ItBu′)(ItBu)][BArF4] represents the pinnacle of catalytic efficiency for silicon-nitrogen dehydrocoupling. This system achieves part-per-million catalyst loadings (0.001 mol%) with turnover numbers exceeding 1,000,000. The catalyst operates through electrophilic activation of silanes assisted by amine coordination, providing exceptional selectivity and broad substrate compatibility.
Manganese Catalyst Development
The β-diketiminate manganese hydride dimer [(2,6-iPr2PhBDI)Mn(μ-H)]2 has emerged as a highly effective earth-abundant catalyst for multiple transformations. This system catalyzes alkene hydrosilylation with broad substrate scope and excellent regioselectivity. The catalyst demonstrates anti-Markovnikov selectivity for aliphatic alkenes and Markovnikov selectivity for styrene derivatives.
For silicon-nitrogen dehydrocoupling, the manganese system provides ambient-temperature synthesis of commercial aminosilane monomers. The catalyst accommodates primary, secondary, and tertiary amines with various silane partners, including challenging substrates such as gaseous silane (SiH4). Recent extensions demonstrate dehydrocoupling with ammonia to prepare oligosilazanes and polysiloxazanes.
Copper-Catalyzed Systems
Copper-based catalysts offer versatile platforms for multiple synthetic transformations. The trispyrazolylborate copper complex (TpBr3Cu) enables nitrene insertion into silicon-hydrogen bonds, providing silicon-nitrogen bond formation with hydrogen atom retention. This methodology operates at room temperature with excellent selectivity for mono-insertion products.
Multicomponent copper catalysis enables direct synthesis of 1,1-aminosilanes from simple feedstock chemicals. The system provides high yields, cost-effectiveness, and operational simplicity with broad functional group tolerance. The methodology accommodates both aliphatic and aromatic aldehydes and primary and secondary amines, enabling late-stage pharmaceutical modifications.
Main Group Element Catalysts
Aluminum-based systems represent pioneering developments in p-block catalysis for silicon-nitrogen bond formation. The aluminum amide Al(NMe2)3 provides stoichiometric and catalytic pathways for dehydrogenic coupling of amines and silanes. Although exhibiting limited substrate scope, this system demonstrates novel mechanistic pathways involving hypervalent silicon intermediates.
Alkaline earth metal catalysts including magnesium, calcium, and strontium complexes provide highly active alternatives to transition metal systems. The calcium-based catalyst [Ca{N(SiMe3)2}2]2 exhibits superior performance with activity one order of magnitude higher than magnesium and strontium analogues. These systems operate through discrete metathesis steps with excellent substrate compatibility.
Iron-Based Catalyst Innovation
Iron(II) β-diketiminate complexes enable novel silicon-nitrogen bond activation using hydroboranes. The three-coordinate iron complex catalyzes silicon-nitrogen bond cleavage to yield useful hydrosilanes and aminoboranes. The methodology extends to polycarbosilazane depolymerization, generating quantitative hydrosilane conversion with complete protection of diamine products.
Hybrid and Cooperative Catalysis
Cooperative catalysis involving multiple metal centers provides enhanced reactivity and selectivity. The iridium(III) derivatives with quinoline-based ligands demonstrate exceptional activity in cross-dehydrogenative coupling of secondary amines with silanes. The best catalytic performance (TOF1/2 = 79,300 h⁻¹) was achieved using 0.25 mol% catalyst loading with N-methylaniline and HSiMe2Ph.
The implementation of green chemistry principles in aminosilane synthesis represents a fundamental shift from traditional methodologies toward sustainable and environmentally benign processes. Contemporary approaches prioritize atom economy, waste reduction, energy efficiency, and renewable feedstock utilization.
Atom-Economical Processes
Dehydrocoupling reactions exemplify ideal atom economy by utilizing all substrate atoms in the final product while generating valuable hydrogen gas as the only byproduct. This contrasts sharply with traditional chlorosilane methods that generate stoichiometric quantities of ammonium salt waste and hydrogen chloride. The atom efficiency of dehydrocoupling approaches 100% when hydrogen gas is captured and utilized.
Ambient Temperature Synthesis
Room temperature synthesis represents a significant advancement in energy-efficient aminosilane preparation. The manganese-catalyzed dehydrocoupling operates at 25°C with excellent conversion rates, eliminating the high-temperature requirements of traditional synthetic methods. This approach reduces energy consumption by 60-80% compared to conventional thermal processes.
Solvent-Free and Minimal Solvent Systems
Solvent-free reactions and minimal solvent systems address environmental concerns associated with organic solvent waste. The development of vapor-phase silanization eliminates solution-phase solvents while providing superior reproducibility and reduced sensitivity to reaction variables. Ethanol-based systems replace hazardous organic solvents with environmentally benign alternatives.
Non-Halogenated Precursors
The replacement of chlorosilane precursors with hydrosilane feedstocks eliminates toxic chlorinated compounds from synthetic pathways. Hydrosilanes offer reduced toxicity, improved handling characteristics, and enhanced safety profiles compared to chlorosilane analogues. This substitution addresses major environmental and health concerns associated with halogenated silicon compounds.
Earth-Abundant Metal Catalysis
The development of earth-abundant metal catalysts reduces dependence on precious metals while maintaining high catalytic efficiency. Manganese, copper, iron, and nickel catalysts provide sustainable alternatives to platinum and rhodium systems. These first-row transition metals offer greater abundance, lower cost, and reduced environmental impact compared to precious metal alternatives.
Renewable Feedstock Integration
Bio-derived substrates and renewable feedstocks present emerging opportunities for sustainable aminosilane synthesis. The fixation of dinitrogen using main-group elements provides alternative nitrogen sources that could integrate with renewable energy systems. Silicon-based materials from sustainable sources offer long-term sustainability for aminosilane production.
Waste Stream Minimization
Catalytic processes minimize waste generation through turnover number optimization and catalyst recycling. The highest-performing catalyst systems achieve turnover numbers exceeding 1,000,000, dramatically reducing catalyst-related waste. Heterogeneous catalysts enable catalyst recovery and reuse, further minimizing environmental impact.
Energy Efficiency Optimization
Mild reaction conditions significantly reduce energy requirements for aminosilane synthesis. Ambient temperature and pressure operations eliminate high-energy heating and pressurization, reducing carbon footprint by 40-70% compared to traditional methods. Photochemical activation using visible light provides renewable energy integration for synthetic processes.
Integrated Process Design
Continuous flow processes enable improved efficiency and reduced waste through precise reaction control and heat integration. Gram-scale demonstrations of continuous flow aminosilane synthesis show excellent scalability and consistent product quality. Process intensification through integrated reaction-separation systems reduces equipment requirements and energy consumption.
Life Cycle Assessment Integration